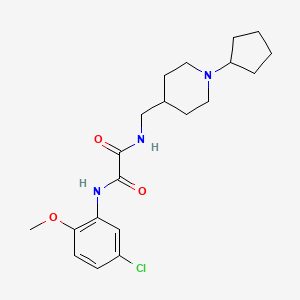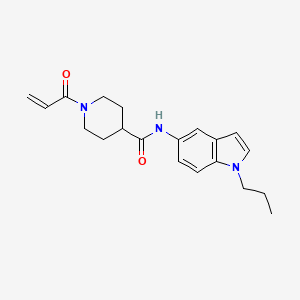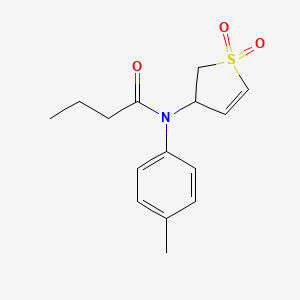![molecular formula C15H10Br2F3NO B2792203 2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol CAS No. 477848-51-4](/img/structure/B2792203.png)
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol, also known as 2,4-DBT, is a compound with a broad range of applications in scientific research. It is a member of the benzyl imines family, which is a type of organic compound consisting of a benzene ring with an amino group attached to it. 2,4-DBT is a versatile compound, as it can be used as a building block for synthesizing other compounds, as well as a reagent for various reactions. Additionally, it has been used to study the biochemical and physiological effects of certain drugs.
科学的研究の応用
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol has a variety of uses in scientific research. It can be used as a building block for synthesizing other compounds, such as 2-amino-4-trifluoromethylbenzyl alcohol, which is used as a reagent for various reactions. Additionally, this compound has been used to study the biochemical and physiological effects of certain drugs. For example, it has been used to study the effects of the anticonvulsant drug phenytoin in rats.
作用機序
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
It is noted that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound’s insolubility in water could affect its behavior in aqueous environments within the body.
実験室実験の利点と制限
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is stable in a variety of conditions. Additionally, it is non-toxic and has a low potential for causing allergic reactions. However, there are some limitations to using this compound in laboratory experiments. For example, it has a relatively short shelf life and can be easily degraded by light and heat.
将来の方向性
There are a number of potential future directions for the use of 2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol in scientific research. For example, it could be used to study the effects of other drugs, such as antidepressants or antiepileptic drugs, on the body. Additionally, it could be used to investigate the effects of certain compounds on the immune system. Furthermore, it could be used to further investigate the biochemical and physiological effects of this compound itself. Finally, it could be used to develop new compounds with similar properties to this compound for use in various applications.
合成法
2,4-Dibromo-6-({[2-(trifluoromethyl)benzyl]imino}methyl)benzenol can be synthesized through a two-step process. The first step involves the reaction of 2-bromo-6-trifluoromethylbenzyl chloride with N-methylbenzylamine in the presence of a base such as potassium carbonate. This reaction yields 2,4-dibromo-6-trifluoromethylbenzylamine, which is then reacted with aqueous sodium hydroxide to yield this compound.
Safety and Hazards
特性
IUPAC Name |
2,4-dibromo-6-[[2-(trifluoromethyl)phenyl]methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2F3NO/c16-11-5-10(14(22)13(17)6-11)8-21-7-9-3-1-2-4-12(9)15(18,19)20/h1-6,8,22H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQQUUUNUVMQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=CC2=C(C(=CC(=C2)Br)Br)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2792122.png)
![Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B2792123.png)
![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2792126.png)



![4-benzyl-N-cyclohexyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2792134.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2792136.png)

amine](/img/structure/B2792139.png)
![N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2792140.png)
